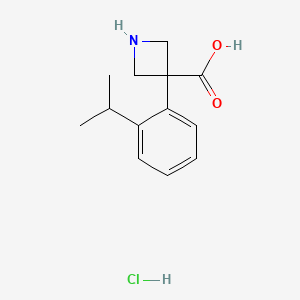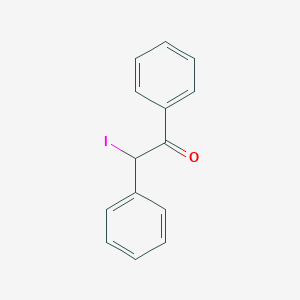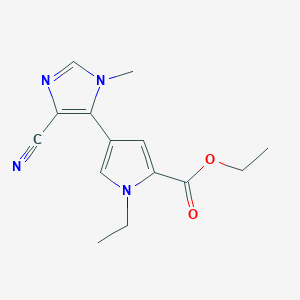
2,3-Dimethoxybenzylzincchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxybenzylzincchloride is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of organic chemistry for its ability to act as a nucleophile in various coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzylzincchloride can be synthesized through the reaction of 2,3-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,3-Dimethoxybenzyl chloride+Zn→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxybenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde
Reduction: 2,3-Dimethoxybenzyl alcohol
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxybenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-dimethoxybenzylzincchloride involves its role as a nucleophile in chemical reactions. It readily donates electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzylmagnesiumchloride: Similar in reactivity but uses magnesium instead of zinc.
2,3-Dimethoxybenzylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,3-Dimethoxybenzyl lithium: Another organometallic compound with similar applications.
Uniqueness
2,3-Dimethoxybenzylzincchloride is unique due to its specific reactivity profile and the stability of the zinc-carbon bond. It offers distinct advantages in terms of selectivity and yield in various organic synthesis reactions compared to its magnesium and lithium counterparts.
Eigenschaften
Molekularformel |
C9H11ClO2Zn |
|---|---|
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
zinc;1-methanidyl-2,3-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PKZPNIDVYRTPRB-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC(=C1OC)[CH2-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)



![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)


![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)

![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)

